molecular formula C20H24N2OS B188442 Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- CAS No. 172984-36-0

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl-

Cat. No. B188442
M. Wt: 340.5 g/mol
InChI Key: XXKDNASNXOXYRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has a unique structure that makes it useful for studying various biochemical and physiological processes in the laboratory.

Mechanism Of Action

The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- induces apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

In addition to its anti-cancer activity, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- has been shown to have other biochemical and physiological effects. Studies have shown that this compound has antioxidant activity and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- in laboratory experiments is its unique structure, which makes it useful for studying various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in laboratory experiments.

Future Directions

There are many future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl-. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the development of new derivatives of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- that exhibit improved anti-cancer activity and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Synthesis Methods

The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-3-methylbenzoic acid with cyclohexanone in the presence of a catalyst. This reaction produces the intermediate compound, which is then reacted with ethanethiol and other reagents to produce the final product.

Scientific Research Applications

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- has been used extensively in scientific research for its potential applications in various fields. One of the most promising areas of research involves the use of this compound as a potential therapeutic agent for the treatment of cancer. Studies have shown that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl- exhibits potent anti-cancer activity against a variety of cancer cell lines.

properties

CAS RN

172984-36-0

Product Name

Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-methyl-

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

IUPAC Name

2-ethylsulfanyl-3-methylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C20H24N2OS/c1-3-24-19-21-17-15-10-6-5-9-14(15)13-20(11-7-4-8-12-20)16(17)18(23)22(19)2/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

XXKDNASNXOXYRQ-UHFFFAOYSA-N

SMILES

CCSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42

Canonical SMILES

CCSC1=NC2=C(C(=O)N1C)C3(CCCCC3)CC4=CC=CC=C42

Other CAS RN

172984-36-0

Origin of Product

United States

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